molecular formula C16H23NO3S B2445068 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide CAS No. 1251573-04-2

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide

Cat. No. B2445068
M. Wt: 309.42
InChI Key: FJBZHZGJMLEOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” is a chemical compound with the molecular formula C11H15NO3S . It has a molecular weight of 241.31 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide” include a predicted boiling point of 400.3±47.0 °C, a predicted density of 1.28±0.1 g/cm3 (at 20 °C and 760 Torr), and a predicted pKa of 10.81±0.20 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide belongs to a class of compounds that have garnered interest due to their unique chemical structures and potential applications in scientific research. While the specific compound mentioned does not directly appear in the research literature, related chemical processes and compounds offer insights into its potential applications in the field of organic synthesis and drug development.

  • Cyclopropane Derivatives Synthesis

    Research has explored the synthesis of cyclopropane derivatives, highlighting the interest in such structures for their potential biological activities and chemical properties. For instance, the Pummerer rearrangement is utilized to produce 1-methoxy-1-(phenylthio)cyclopropanes from cyclopropyl(methoxy)phenylsulfonium salts, demonstrating the manipulation of cyclopropane rings for the synthesis of complex molecules (Bhupathy & Cohen, 1987).

  • Asymmetric Synthesis

    Asymmetric synthesis of functionalized cyclopropanes has been achieved through rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes, indicating the utility of cyclopropane derivatives in producing chiral molecules, a crucial aspect in the development of pharmaceuticals (Davies et al., 1996).

  • Drug Metabolism Studies

    The application of biocatalysis in drug metabolism research is illustrated by the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach aids in understanding the metabolic pathways of novel therapeutic compounds, suggesting a potential application area for N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide in pharmacokinetics and drug discovery processes (Zmijewski et al., 2006).

  • Nucleophilic Substitutions in Synthesis

    The study on palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides highlights the versatility of cyclopropane-containing compounds in organic synthesis. Such methodologies could be applicable to the synthesis and functionalization of N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide, facilitating the exploration of its biological activities or the synthesis of novel derivatives (Stolle et al., 1992).

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c1-20-14-6-4-13(5-7-14)16(10-2-3-11-16)12-17-21(18,19)15-8-9-15/h4-7,15,17H,2-3,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBZHZGJMLEOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanesulfonamide

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